molecular formula C11H17NO3.ClH<br>C11H18ClNO3 B7790508 Isoprenaline hydrochloride CAS No. 1336-89-6

Isoprenaline hydrochloride

Cat. No.: B7790508
CAS No.: 1336-89-6
M. Wt: 247.72 g/mol
InChI Key: IROWCYIEJAOFOW-UHFFFAOYSA-N
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Description

Isoprenaline hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine. It acts as a potent non-selective beta-adrenergic agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound is primarily used in medical settings to treat conditions such as bradycardia (slow heart rate), heart block, and occasionally asthma due to its ability to increase heart rate and dilate bronchial passages .

Mechanism of Action

Target of Action

Isoproterenol hydrochloride, also known as isoprenaline, primarily targets β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response .

Mode of Action

Isoproterenol is a non-selective beta-adrenergic agonist . It stimulates β1 and β2 receptors, leading to a series of physiological changes . For instance, it causes relaxation of bronchial, gastrointestinal, and uterine smooth muscle . It also increases heart rate and contractility, and induces vasodilation of peripheral vasculature .

Biochemical Pathways

The activation of β1 and β2 receptors by isoproterenol triggers a cascade of intracellular events. It stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in cell function . This pathway plays a crucial role in the pathogenesis of heart failure .

Pharmacokinetics

Isoproterenol is metabolized primarily in the liver and other tissues via catechol O-methyltransferase (COMT) . It has a plasma half-life of approximately two to five minutes . The drug is excreted in the urine, primarily as sulfate conjugates .

Result of Action

The stimulation of β1 and β2 receptors by isoproterenol results in several physiological effects. It leads to relaxation of bronchial, gastrointestinal, and uterine smooth muscle . It also increases heart rate and contractility, and induces vasodilation of peripheral vasculature . These effects can be beneficial in treating conditions like heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .

Action Environment

The action of isoproterenol can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological state, such as the presence of certain diseases or conditions. Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

Isoproterenol hydrochloride acts directly on both β1- and β2-adrenergic receptors . It interacts with these receptors, leading to a series of biochemical reactions. For instance, it can stimulate the production of cyclic AMP, which in turn activates protein kinase A, leading to the phosphorylation of various proteins and enzymes .

Cellular Effects

Isoproterenol hydrochloride has a variety of effects on cells. It can increase heart rate and cardiac output, dilate bronchi, and relax gastrointestinal and uterine smooth muscles . In the heart, it can cause an increase in the force and rate of contraction . In bronchial smooth muscle cells, it can cause relaxation, thereby helping to alleviate bronchospasm .

Molecular Mechanism

The molecular mechanism of action of Isoproterenol hydrochloride involves its binding to β-adrenergic receptors. This binding triggers a cascade of events, including the activation of adenylate cyclase, the production of cyclic AMP, and the activation of protein kinase A. These events lead to the phosphorylation of various proteins and enzymes, which can alter their activity and ultimately lead to the physiological effects of Isoproterenol hydrochloride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoproterenol hydrochloride can change over time. For example, a study on mice showed that the injection of Isoproterenol hydrochloride led to changes in heart function over a period of 30 days .

Dosage Effects in Animal Models

In animal models, the effects of Isoproterenol hydrochloride can vary with different dosages. For instance, a study on mice showed that the injection of Isoproterenol hydrochloride at a dose of 100 mg/kg for 7 days resulted in the most suitable and stable chronic heart failure model .

Metabolic Pathways

Isoproterenol hydrochloride is involved in several metabolic pathways. It can stimulate the production of cyclic AMP, which is a key second messenger in many metabolic pathways .

Subcellular Localization

Given its role as a β-adrenergic agonist, it is likely that it interacts with β-adrenergic receptors located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoproterenol hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This process helps control impurities and ensures a high yield of the desired product . The reaction conditions include the use of hydrogen gas at a pressure of 2.5 MPa and a temperature of 35°C, followed by filtration and pH adjustment to precipitate the final product .

Industrial Production Methods: In industrial settings, isoproterenol hydrochloride is produced in a stable liquid formulation for parenteral administration. The formulation involves controlling the oxygen level in the headspace of the container and in the bulk solution to prevent oxidation and degradation of the active ingredient .

Chemical Reactions Analysis

Types of Reactions: Isoprenaline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to its corresponding alcohol.

    Substitution: It can undergo substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Isoprenaline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Epinephrine
  • Norepinephrine
  • Formoterol
  • Fenoterol
  • Salbutamol
  • Terbutaline

Is there anything else you would like to know about isoproterenol hydrochloride or any other compound?

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
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InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
Source PubChem
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InChI Key

IROWCYIEJAOFOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
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Molecular Formula

C11H17NO3.ClH, C11H18ClNO3
Record name ISOPROTERENOL HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID6025486
Record name Isoproterenol hydrochloride
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Molecular Weight

247.72 g/mol
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Physical Description

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992)
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CAS No.

51-30-9, 949-36-0
Record name ISOPROTERENOL HYDROCHLORIDE
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Record name Isoproterenol hydrochloride [USP]
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Melting Point

338 to 340 °F (NTP, 1992)
Record name ISOPROTERENOL HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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